博品多洛尔

概述

描述

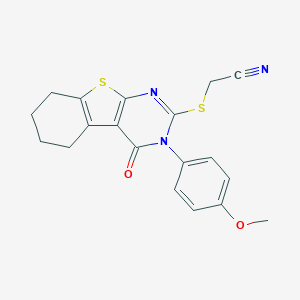

博品多洛尔是一种β-肾上腺素受体阻断剂,通常被称为β受体阻滞剂。它是一种酯类前药,其活性代谢物为心得安。 博品多洛尔主要用于治疗高血压、水肿、室性心动过速和房颤 . 它的作用机制是通过非选择性阻断β1肾上腺素受体,从而降低心率和血压 .

科学研究应用

博品多洛尔在科学研究中有多种应用:

化学: 作为β-肾上腺素受体阻断剂及其与受体相互作用研究的模型化合物.

生物学: 研究其对不同生物系统中β-肾上腺素受体的影响.

医学: 用于治疗心血管疾病(包括高血压和心律失常)的临床研究.

工业: 用于开发新的β受体阻滞剂和相关药物.

作用机制

博品多洛尔通过非选择性阻断心脏中的β1肾上腺素受体来发挥作用。 这种抑制降低了肾上腺素和去甲肾上腺素的作用,从而导致心率和血压下降 . 此外,博品多洛尔通过与肾小球旁器中的β2受体结合抑制肾素的产生,从而减少血管紧张素II和醛固酮的产生 .

类似化合物:

心得安: 博品多洛尔的活性代谢物,也是一种非选择性β-肾上腺素受体阻断剂.

普萘洛尔: 另一种非选择性β受体阻滞剂,用于治疗类似适应症.

阿替洛尔: 一种选择性β1肾上腺素受体阻断剂,对呼吸系统的副作用较少.

博品多洛尔的独特性: 博品多洛尔的独特之处在于其前药性质,这使得其活性代谢物心得安能够持续释放并延长作用时间 . 这种特性使其在治疗高血压和心律失常等慢性疾病方面特别有效 .

生化分析

Biochemical Properties

Bopindolol interacts with both 1- and 2-adrenoceptors (ARs), producing a sustained blockade . It also interacts with 5-HT receptors . These interactions are likely to determine the unique pharmacological characteristics of Bopindolol .

Cellular Effects

Bopindolol influences cell function by inhibiting the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . It also inhibits renin secretion , which can impact cellular metabolism.

Molecular Mechanism

Bopindolol exerts its effects at the molecular level by non-selectively blocking beta-1 adrenergic receptors mainly in the heart . This inhibits the effects of epinephrine and norepinephrine . It also inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .

Temporal Effects in Laboratory Settings

The effects of Bopindolol over time in laboratory settings are not fully detailed in the available literature. It is known that Bopindolol is rapidly metabolised to an active hydrolysed form .

Metabolic Pathways

Bopindolol is involved in the metabolic pathways of the adrenergic system, interacting with enzymes and cofactors associated with the production and regulation of epinephrine, norepinephrine, renin, angiotensin II, and aldosterone .

准备方法

合成路线和反应条件: 博品多洛尔的合成涉及多个步骤:

- 在氢氧化钠存在下,4-羟基-2-甲基吲哚与环氧氯丙烷反应,生成2-甲基-4-(环氧乙烷-2-基甲氧基)-1H-吲哚。

- 将叔丁胺加到该中间体中,得到4-(2-羟基-3-叔丁基氨基丙氧基)-2-甲基吲哚。

- 最后,在六甲基磷酰三酰胺存在下,用苯甲酸酐进行酯化反应,完成博品多洛尔的合成 .

工业生产方法: 博品多洛尔的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格控制反应条件,以确保最终产品的高产率和纯度。 高性能液相色谱 (HPLC) 等技术用于纯化和质量控制 .

化学反应分析

反应类型: 博品多洛尔会发生几种类型的化学反应,包括:

常用试剂和条件:

水解: 酯酶是参与博品多洛尔水解的主要酶。

氧化和还原: 常见的试剂包括氧化剂如过氧化氢和还原剂如硼氢化钠。

主要产物:

水解: 苯甲酸和4-(3-叔丁基氨基-2-羟基丙氧基)-2-甲基吲哚。

氧化和还原: 活性化合物的各种氧化和还原代谢物.

相似化合物的比较

Pindolol: The active metabolite of bopindolol, also a non-selective beta-adrenergic antagonist.

Propranolol: Another non-selective beta-blocker used for similar indications.

Atenolol: A selective beta-1 adrenergic antagonist with fewer side effects on the respiratory system.

Uniqueness of Bopindolol: Bopindolol is unique due to its prodrug nature, which allows for sustained release and prolonged action of its active metabolite, pindolol . This characteristic makes it particularly effective in managing chronic conditions like hypertension and arrhythmias .

属性

IUPAC Name |

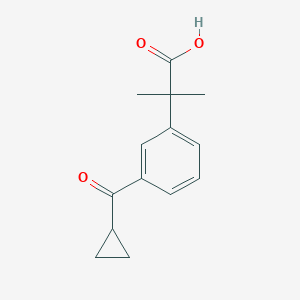

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022684 | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62658-63-3, 69010-88-4 | |

| Record name | Bopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152–153 [malonate salt], 152 - 153 °C | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bopindolol is a β-adrenoceptor antagonist, meaning it binds to β-adrenoceptors and blocks the binding of endogenous agonists like adrenaline and noradrenaline. [, , ] This blockade inhibits the activation of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] The downstream effects of this mechanism include a decrease in heart rate, reduced myocardial contractility, and a decrease in blood pressure. [, , , , ]

ANone:

- Molecular Formula: C26H32N2O5 []

- Molecular Weight: 452.5 g/mol []

- Spectroscopic Data: While the provided research doesn't go into detail on specific spectroscopic data, it's worth noting that techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the structure of organic compounds like Bopindolol. []

ANone: The provided research primarily focuses on Bopindolol's pharmacological properties. Information on material compatibility, stability outside biological systems, and non-medical applications is not discussed.

ANone: Bopindolol is primarily investigated for its therapeutic properties as a β-blocker. The provided research does not indicate any inherent catalytic properties or applications outside its pharmacological role.

A: While the provided research doesn't mention specific computational studies, it highlights the use of Schild plots to determine pKB values, indicating the application of pharmacological modeling to understand Bopindolol's interaction with β-adrenoceptors. []

A: Research indicates that Bopindolol's long duration of action is likely due to the activity of its two metabolites, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) and 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxylindole). [, ] The presence of specific structural features like the indole ring and the tert-butylamino group are likely crucial for its β-blocking activity. [, ] Additionally, its lipophilicity, higher than some other β-blockers, contributes to its slow dissociation from β-adrenoceptors and prolonged action. [, ]

ANone:

- Absorption: Bopindolol is well-absorbed after oral administration. [, ]

- Metabolism: Bopindolol is a prodrug metabolized into its active form. [, ]

- In vivo activity and efficacy: Bopindolol effectively lowers blood pressure and heart rate in hypertensive patients. [, , , , , ] Its long duration of action allows for once-daily dosing. [, ] Some research suggests it may have a more favorable effect on plasma lipids compared to other β-blockers. [, ]

ANone:

- Cell-based assays: Research demonstrates Bopindolol's ability to reduce β-adrenoceptor density in human mononuclear leukocytes and S49 murine lymphoma cells in vitro. [, ]

- Animal models: Studies in spontaneously hypertensive rats (SHR) demonstrate Bopindolol's effectiveness in lowering blood pressure, reducing heart rate, and potentially offering protective effects against cardiac hypertrophy and fibrosis. [, , ]

- Clinical trials: Multiple clinical trials confirm Bopindolol's efficacy in lowering blood pressure in hypertensive patients, both as monotherapy and in combination with diuretics. [, , , , , , , , , , ] Studies also show its effectiveness in treating angina pectoris by improving exercise tolerance and reducing the frequency of anginal attacks. [, , ]

ANone: The provided research primarily focuses on the pharmacological properties and clinical efficacy of Bopindolol. It doesn't delve into specific mechanisms of resistance or cross-resistance.

ANone: The provided research focuses on the systemic effects of Bopindolol and does not discuss specific drug delivery and targeting strategies.

A: While not explicitly detailed, the research implies the use of standard analytical techniques like high-performance liquid chromatography (HPLC) for measuring Bopindolol and its metabolites in biological samples. [] Radioligand binding assays using radiolabeled ligands like [3H]CGP12177 and [125I]iodocyanopindolol are employed to study its interaction with β-adrenoceptors. [, , , ]

ANone: The provided research focuses on the clinical pharmacology of Bopindolol and doesn't provide information on its environmental impact or degradation pathways.

A: While the research mentions Bopindolol's good oral bioavailability, it doesn't offer specific details on its dissolution rate or solubility in different media. []

ANone: The provided research primarily focuses on Bopindolol's pharmacodynamic and pharmacokinetic properties and does not offer information on its immunogenicity or potential to induce immunological responses.

ANone: The provided research does not discuss specific drug-transporter interactions associated with Bopindolol.

ANone: The provided research does not provide information on Bopindolol's potential to induce or inhibit drug-metabolizing enzymes.

A: While the research doesn't explicitly address biodegradability, it extensively discusses the metabolism and elimination of Bopindolol, indicating its breakdown within biological systems. [] Information on its biocompatibility beyond its intended pharmacological targets is limited.

A: Yes, several other β-blockers are available, each with its own pharmacological profile and clinical indications. Some commonly used alternatives include Atenolol, Metoprolol, and Propranolol. [, , , , , , , , , ] The choice of the most appropriate β-blocker depends on individual patient factors and therapeutic goals.

ANone: Key research infrastructure and resources include:

- Animal models: Spontaneously hypertensive rats (SHR) are valuable for studying hypertension and evaluating the efficacy of antihypertensive drugs like Bopindolol. [, , ]

- Cell lines: Human mononuclear leukocytes and S49 murine lymphoma cells are used to investigate the in vitro effects of Bopindolol on β-adrenoceptors. [, ]

- Analytical techniques: HPLC, radioligand binding assays, and potentially other analytical methods are crucial for characterizing, quantifying, and studying the interaction of Bopindolol with its target. [, , , , ]

ANone: The provided research highlights the development of Bopindolol as a new, long-acting β-blocker with a unique pharmacological profile. Key milestones include:

- Discovery and initial characterization: Bopindolol's potent and long-lasting β-blocking activity, along with its mild intrinsic sympathomimetic activity, were established in early pharmacological studies. [, , ]

- Clinical trials demonstrating efficacy: Numerous clinical trials confirmed Bopindolol's effectiveness in lowering blood pressure in hypertensive patients, establishing its role as a valuable therapeutic option. [, , , , , , , , , , ]

- Understanding its unique mechanism of action: Research elucidated Bopindolol's slow dissociation from β-adrenoceptors as a key factor contributing to its prolonged duration of action. [, ]

ANone: Bopindolol research exemplifies cross-disciplinary collaboration between:

- Pharmacology and medicinal chemistry: Understanding Bopindolol's structure-activity relationship is crucial for optimizing its pharmacological properties and potentially developing new β-blockers with improved therapeutic profiles. [, , ]

- Clinical pharmacology and cardiology: Translating Bopindolol's pharmacological properties into effective clinical treatments for hypertension and angina pectoris requires close collaboration between these disciplines. [, , , , , , , , , , ]

- Analytical chemistry and pharmacology: Developing and validating accurate and sensitive analytical methods is essential for studying Bopindolol's pharmacokinetics, metabolism, and interaction with its target. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)